![molecular formula C19H15NO3S B289866 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one is a chemical compound that has been widely studied in scientific research. It has shown potential in various applications, including medicinal chemistry and organic synthesis.
作用機序
The mechanism of action of 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways in cells. This could lead to the inhibition of cell growth and proliferation, which could be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antibacterial and antifungal activity. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one in lab experiments is its high purity and stability. This makes it easier to control the experimental conditions and obtain reliable results. However, one limitation is that the compound is relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are many potential future directions for the study of 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to explore its potential as a starting material for the synthesis of other bioactive compounds. Additionally, the compound could be further studied for its potential in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
In conclusion, 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to improve efficiency and reduce cost. The compound has various biochemical and physiological effects, including anti-cancer, antibacterial, antifungal, anti-inflammatory, and antioxidant properties. While there are advantages and limitations for lab experiments, there are many potential future directions for the study of this compound.
合成法
The synthesis of 1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one involves the reaction between 2-aminobenzophenone and phenylsulfonyl chloride in the presence of a base. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized to improve the efficiency of the reaction and reduce the cost of production.
科学的研究の応用
1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one has shown potential in various scientific research applications. It has been used as a starting material for the synthesis of other organic compounds with potential biological activity. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
特性
分子式 |
C19H15NO3S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2,3-dihydrobenzo[h]quinolin-4-one |
InChI |
InChI=1S/C19H15NO3S/c21-18-12-13-20(24(22,23)15-7-2-1-3-8-15)19-16-9-5-4-6-14(16)10-11-17(18)19/h1-11H,12-13H2 |
InChIキー |
WYONSPQJLXTCFF-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C(C1=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(C2=C(C1=O)C=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
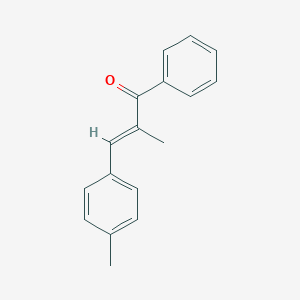

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
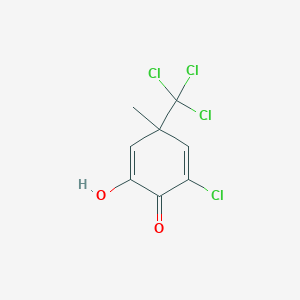
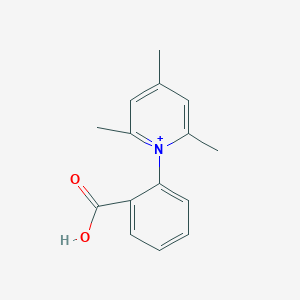

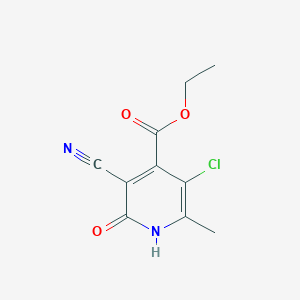
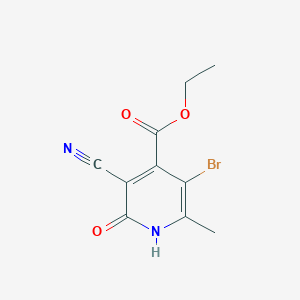
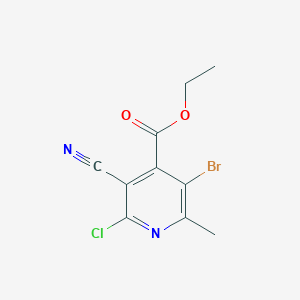
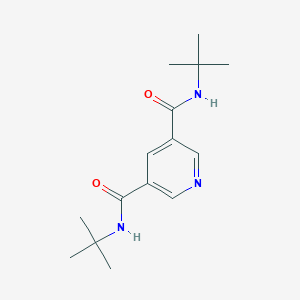
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)